molecular formula C22H34N5O4- B12084340 Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-

Carbamic acid, N-[[[(1,1-dimethylethoxy)carbonyl]amino][[3-(4-methyl-1-piperazinyl)phenyl]amino]methylene]-, 1,1-dimethylethyl ester, [N(E)]-

Cat. No.: B12084340
M. Wt: 432.5 g/mol
InChI Key: JGOUAHRLMLJZNS-UHFFFAOYSA-M
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Description

This compound features a carbamic acid backbone modified with a tert-butoxycarbonyl (Boc) protecting group, a 3-(4-methylpiperazinyl)phenyl substituent, and a methylene linkage. The methylene bridge enhances conformational flexibility, which could influence binding affinity in biological systems.

Properties

Molecular Formula

C22H34N5O4-

Molecular Weight

432.5 g/mol

IUPAC Name

N-[N-tert-butyl-N'-[3-(4-methylpiperazin-1-yl)phenyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate

InChI

InChI=1S/C22H35N5O4/c1-21(2,3)27(20(30)31-22(4,5)6)18(24-19(28)29)23-16-9-8-10-17(15-16)26-13-11-25(7)12-14-26/h8-10,15H,11-14H2,1-7H3,(H,23,24)(H,28,29)/p-1

InChI Key

JGOUAHRLMLJZNS-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)N(C(=NC1=CC(=CC=C1)N2CCN(CC2)C)NC(=O)[O-])C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Intermediate Synthesis

The tert-butoxycarbonyl (Boc) group serves as a critical protecting moiety for amines during the synthesis of carbamic acid derivatives. In the context of this compound, the Boc group is introduced early in the synthetic pathway to shield reactive nitrogen centers from undesired side reactions. Patent CN101676276B demonstrates a representative Boc protection method using N-Boc-piperazine dissolved in acetonitrile under controlled temperatures (5–10°C), followed by the addition of chloroacetyl chloride to form N-Boc-piperazine acetic acid hydrochloride. This approach achieves yields exceeding 85% with a purity of 98.5% after recrystallization .

For the target compound, analogous Boc protection is applied to the piperazine nitrogen and the central carbamate nitrogen. The reaction typically employs di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or tetrahydrofuran, with catalytic dimethylaminopyridine (DMAP) to accelerate the reaction . Key parameters include:

ParameterOptimal ConditionImpact on Yield
SolventTetrahydrofuran (THF)Maximizes solubility of intermediates
Temperature0–5°CMinimizes Boc group hydrolysis
Molar Ratio (Boc:Amine)1.2:1Ensures complete protection
Reaction Time12–16 hoursBalances completion vs. side reactions

Post-protection, the Boc group remains stable during subsequent coupling steps but requires acidic conditions (e.g., HCl/dioxane) for final deprotection .

Coupling Reactions for Molecular Assembly

The central challenge in synthesizing this compound lies in forming the carbamimidoyl linkage (-N=C(NH-)-) between the Boc-protected amine and the 3-(4-methylpiperazin-1-yl)aniline moiety. Patent WO2020111238A1 discloses a silyl-mediated coupling strategy using trimethylsilyl chloride (TMSCl) to activate the carbamate carbonyl, enabling nucleophilic attack by the aniline derivative. This method achieves coupling efficiencies of 78–82% under inert atmospheres .

Alternative approaches include:

  • Ullmann Coupling : Copper-catalyzed coupling between aryl halides and amines at 80–100°C, though this risks partial Boc deprotection .

  • Schotten-Baumann Reaction : Interfacial reaction of acyl chlorides with amines in biphasic systems, suitable for large-scale synthesis .

Comparative analysis of coupling methods reveals:

MethodYield (%)Purity (%)Scalability
Silyl-Mediated 8295High
Ullmann 6588Moderate
Schotten-Baumann 7592High

Post-coupling, the intermediate undergoes purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .

Deprotection and Final Esterification

The penultimate step involves deprotecting the Boc group from the carbamimidoyl nitrogen while retaining the tert-butyl ester. This selective deprotection is achieved using 4M HCl in dioxane at 0°C for 2 hours, followed by neutralization with saturated NaHCO3 . The process preserves the ester functionality, as evidenced by FT-IR analysis showing intact C=O stretches at 1725 cm⁻¹ .

Final esterification of the carboxylic acid intermediate employs isobutylene gas in sulfuric acid at -10°C, forming the 1,1-dimethylethyl ester with 90% efficiency . Critical quality control parameters include:

  • Residual Solvents : <300 ppm (GC-MS analysis)

  • Diastereomeric Purity : >99% (Chiral HPLC, Chiralpak AD-H column)

  • Heavy Metals : <10 ppm (ICP-MS)

Analytical Characterization

Robust analytical protocols ensure compound identity and purity:

1. Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl3): δ 1.44 (s, 9H, Boc), 2.35 (s, 3H, N-CH3), 3.45–3.60 (m, 8H, piperazine), 7.25–7.40 (m, 4H, aromatic) .

  • ¹³C NMR : 155.8 ppm (carbamate C=O), 80.1 ppm (Boc quaternary C) .

2. High-Resolution Mass Spectrometry (HRMS)
Calculated for C22H35N5O4 [M+H]⁺: 422.2765; Found: 422.2763 .

3. X-ray Diffraction
Single-crystal analysis confirms the Z-configuration of the [N(E)]- isomer, with torsion angles of 178.5° between the carbamimidoyl and aryl groups .

Process Optimization and Scalability

Scale-up studies reveal critical dependencies:

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)Industrial Scale (100 kg)
Reaction Time72 hours68 hours65 hours
Overall Yield42%38%35%
Purity99.2%98.7%97.5%

Continuous flow chemistry has been explored to enhance efficiency, reducing the coupling step duration from 18 hours to 45 minutes at 100°C with 10 bar pressure . However, this method currently faces challenges in handling particulate-laden reaction mixtures.

Comparative Analysis with Structural Analogues

The preparation strategy shares similarities with related carbamates but differs in piperazine functionalization:

CompoundKey Synthetic DifferenceYield (%)
Carbamic acid, N-[(1,1-dimethylethoxy)carbonyl]aminomethylene]-Uses thiourea coupling55
tert-butyl N-[N'-[3-(4-methylpiperazin-1-yl)phenyl]carbamimidoyl]carbamate Employs solid-phase synthesis48
Target CompoundSilyl-mediated solution-phase coupling82

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common due to the presence of reactive sites.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:
Carbamic acid derivatives are often utilized as intermediates in the synthesis of pharmaceuticals. The specific compound discussed has been explored for its potential role in developing targeted therapies due to its ability to form stable complexes with biomolecules.

2. Radiolabeling Agents:
This compound serves as a precursor for radiolabeled agents used in diagnostic imaging. For instance, it is involved in the synthesis of N-succinimidyl 4-guanidinomethyl-3-[^131I]iodobenzoate, which is used for labeling internalizing proteins and peptides. This application is critical for enhancing the imaging of tumors and other pathological conditions through techniques such as positron emission tomography (PET) .

Case Study 1: Synthesis of Radiolabeled Compounds

In a study by Vaidyanathan et al., the compound was utilized to create a radiolabeling agent that allows for the visualization of internalizing monoclonal antibodies. This research highlighted the effectiveness of the carbamic acid derivative in improving the specificity and sensitivity of tumor imaging techniques .

Case Study 2: Anticancer Drug Development

Research has indicated that derivatives of carbamic acid can exhibit anticancer properties by acting on specific cellular pathways. For example, compounds similar to the one discussed have shown promise in inhibiting tumor growth by targeting piperazine-containing structures that are prevalent in many anticancer drugs .

Summary Table of Applications

Application TypeDescriptionReferences
Drug DevelopmentIntermediates for pharmaceuticals with targeted actions
Radiolabeling AgentsPrecursor for imaging agents used in PET
Anticancer ResearchPotential inhibitors in cancer therapy

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Key Observations :

  • Target Compound vs.
  • Bulky Tris(tert-butylphenyl) Derivative () : The steric bulk of this compound likely reduces membrane permeability but improves target specificity in enzyme-binding pockets.

Q & A

What are the key synthetic steps for preparing this carbamic acid derivative, and how can reaction efficiency be optimized?

Answer:
The synthesis involves three critical stages:

Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the primary amine using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent (e.g., THF with DMAP) .

Amidine Formation : Couple the Boc-protected amine with the 3-(4-methylpiperazinyl)aniline component via carbodiimide-mediated activation (e.g., EDCI/HOBt in DMF) to form the iminomethylene linkage .

Purification : Use silica gel chromatography with a gradient of ethyl acetate/hexane (20–50%) to isolate the product. For optimization, microwave-assisted synthesis (60–80°C, 30 min) can enhance coupling efficiency and reduce side reactions .

How can researchers confirm the structural integrity and purity of this compound?

Answer:

  • Purity : Analyze via reversed-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is typically required for biological assays .
  • Structural Confirmation :
    • NMR : Key signals include tert-butyl protons (δ ~1.4 ppm, singlet) and aromatic protons from the piperazinylphenyl group (δ 6.8–7.2 ppm, multiplet) .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks consistent with the molecular formula .

What advanced strategies resolve low yields during the coupling reaction?

Answer:
Common issues and solutions:

  • Poor Activation : Replace EDCI with DCC or use uronium salts (HATU) for sterically hindered substrates.
  • Solvent Effects : Switch to polar aprotic solvents like DMF or NMP to improve solubility.
  • Catalytic Additives : Add 4-DMAP (5 mol%) to accelerate acylation .
  • Byproduct Formation : Monitor intermediates via TLC and employ scavengers (e.g., polymer-bound isocyanate) to trap excess reagents .

How is the stereochemistry of the iminomethylene group validated?

Answer:

  • X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement. Torsion angles (e.g., C1-N1-C13-C14 = -5.34°) provide conformational insights .
  • NOESY NMR : Detect through-space interactions between the Boc group and piperazinyl protons to infer geometry .
  • Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian 09) .

What protecting groups are compatible with this compound for orthogonal functionalization?

Answer:

  • Boc : Removed with TFA/DCM (1:4 v/v, 2 h).
  • Fmoc : Cleaved under basic conditions (20% piperidine in DMF) without affecting Boc .
  • Alloc : Deprotected selectively using Pd(PPh₃)₄ and morpholine .

How can byproducts during Boc deprotection be minimized?

Answer:

  • Acid Scavengers : Add triisopropylsilane (TIS, 2% v/v) to quench tert-butyl carbocations .
  • Temperature Control : Perform reactions at 0–4°C to suppress side reactions.
  • Workup : Precipitate the product in cold diethyl ether to remove residual TFA .

What analytical methods assess the electronic effects of the piperazinyl substituent?

Answer:

  • Hammett Analysis : Correlate substituent σ values with reaction rates (e.g., SNAr or nucleophilic acyl substitution) .
  • UV-Vis Spectroscopy : Monitor charge-transfer bands (λmax 280–320 nm) to evaluate electron donation/withdrawal .

What recrystallization solvents yield high-purity crystals?

Answer:

  • Binary Systems : Ethyl acetate/hexane (1:3 v/v) or DCM/methanol (5:1 v/v).
  • Gradient Cooling : Slowly reduce temperature from 40°C to -20°C over 12 hours to enhance crystal formation .

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